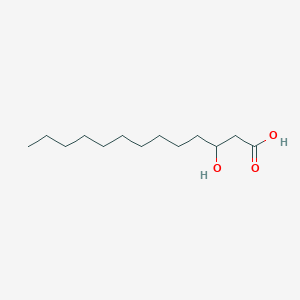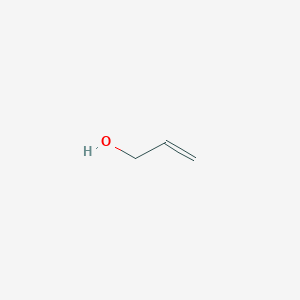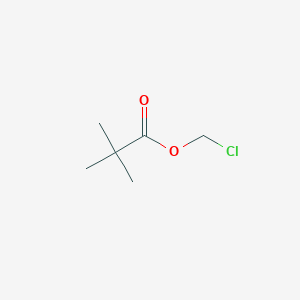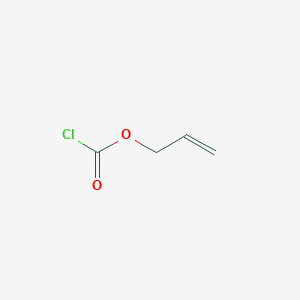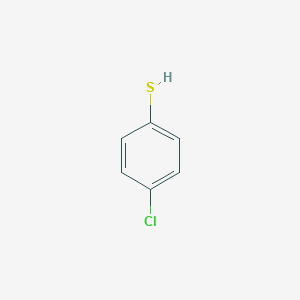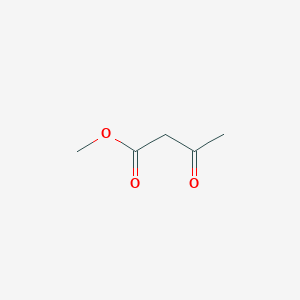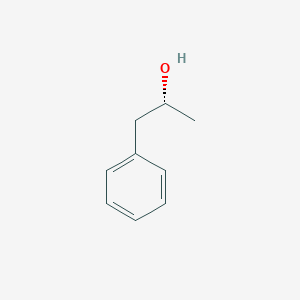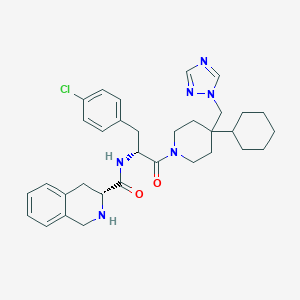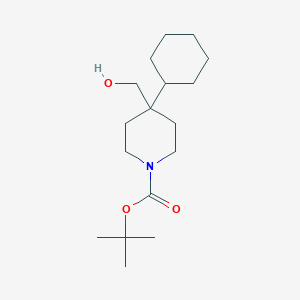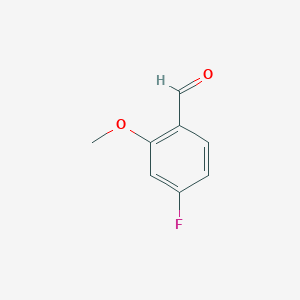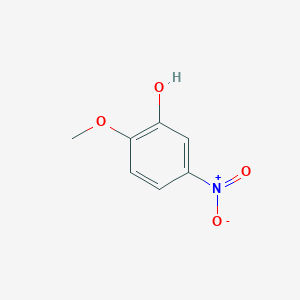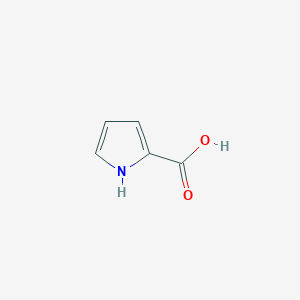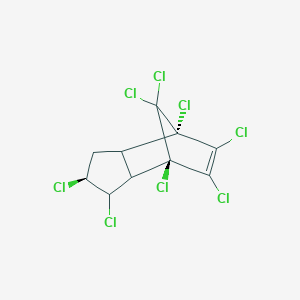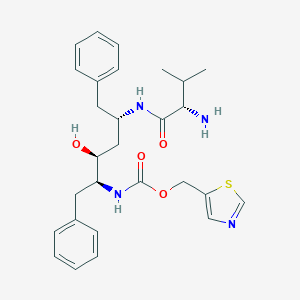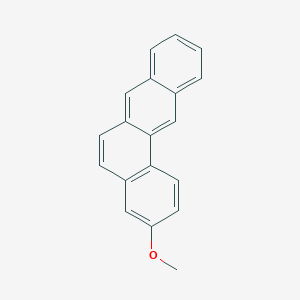
Benz(a)anthracene, 3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene, 3-methoxy- is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is a known carcinogen and has been linked to various health problems.
Wirkmechanismus
Benz(a)anthracene, 3-methoxy- is a potent carcinogen that acts by binding to DNA and causing mutations. It can also induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemische Und Physiologische Effekte
Benz(a)anthracene, 3-methoxy- has been shown to have a number of biochemical and physiological effects. It can induce DNA damage, alter gene expression, and disrupt cellular signaling pathways. It can also cause oxidative stress and inflammation, which can contribute to the development of cancer and other health problems.
Vorteile Und Einschränkungen Für Laborexperimente
Benz(a)anthracene, 3-methoxy- is a useful tool for studying the mechanisms of carcinogenesis and the effects of Benz(a)anthracene, 3-methoxy-s on the environment and human health. However, it is important to note that it is a potent carcinogen and should be handled with care. It can also be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are many future directions for research on benz(a)anthracene, 3-methoxy-. One area of interest is the development of new methods for synthesizing the compound. Another area of interest is the development of new methods for detecting and measuring the compound in the environment and in biological samples. Additionally, there is a need for further research on the mechanisms of carcinogenesis and the effects of Benz(a)anthracene, 3-methoxy-s on human health. This could include studies on the role of benz(a)anthracene, 3-methoxy- in the development of specific types of cancer and the identification of biomarkers for exposure to Benz(a)anthracene, 3-methoxy-s.
Synthesemethoden
Benz(a)anthracene, 3-methoxy- can be synthesized by several methods. One of the most common methods is the Friedel-Crafts reaction, which involves the reaction of 3-methoxybenzaldehyde with anthracene in the presence of a Lewis acid catalyst. Other methods include the use of palladium-catalyzed cross-coupling reactions and the use of Grignard reagents.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene, 3-methoxy- has been widely used in scientific research. It is commonly used as a model Benz(a)anthracene, 3-methoxy- to study the mechanisms of carcinogenesis. It has also been used to study the effects of Benz(a)anthracene, 3-methoxy-s on the environment and human health.
Eigenschaften
CAS-Nummer |
69847-25-2 |
|---|---|
Produktname |
Benz(a)anthracene, 3-methoxy- |
Molekularformel |
C19H14O |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
3-methoxybenzo[a]anthracene |
InChI |
InChI=1S/C19H14O/c1-20-17-8-9-18-16(11-17)7-6-15-10-13-4-2-3-5-14(13)12-19(15)18/h2-12H,1H3 |
InChI-Schlüssel |
FDVWSUSGAVPIMR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C=C2 |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C=C2 |
Andere CAS-Nummern |
69847-25-2 |
Synonyme |
3-Methoxybenz[a]anthracene; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



